molecular formula C19H20N4O4 B603464 N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide CAS No. 324010-76-6

N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide

Cat. No.: B603464
CAS No.: 324010-76-6
M. Wt: 368.4g/mol
InChI Key: OBRLSTBZXVDORC-ZIOPAAQOSA-N
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Description

N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 4-hydroxyphenyl groups attached to a pentanedihydrazide backbone through methylene linkages. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and pentanedihydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-hydroxybenzaldehyde+pentanedihydrazideN’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide\text{4-hydroxybenzaldehyde} + \text{pentanedihydrazide} \rightarrow \text{N,N'-bis[(4-hydroxyphenyl)methylideneamino]pentanediamide} 4-hydroxybenzaldehyde+pentanedihydrazide→N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydroxyl and hydrazide functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

  • N’1,N’5-bis[(4-methoxyphenyl)methylidene]pentanedihydrazide
  • N’1,N’5-bis[(4-allyloxyphenyl)methylidene]pentanedihydrazide
  • N’1,N’5-bis[(4-ethoxyphenyl)methylidene]pentanedihydrazide

Comparison: N’1,N’5-bis[(4-hydroxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity compared to its methoxy, allyloxy, and ethoxy analogs.

Properties

CAS No.

324010-76-6

Molecular Formula

C19H20N4O4

Molecular Weight

368.4g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C19H20N4O4/c24-16-8-4-14(5-9-16)12-20-22-18(26)2-1-3-19(27)23-21-13-15-6-10-17(25)11-7-15/h4-13,24-25H,1-3H2,(H,22,26)(H,23,27)/b20-12+,21-13+

InChI Key

OBRLSTBZXVDORC-ZIOPAAQOSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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